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molecular formula C9H9ClO2 B8802691 2,6-dimethylphenyl chloroformate CAS No. 876-99-3

2,6-dimethylphenyl chloroformate

Cat. No. B8802691
M. Wt: 184.62 g/mol
InChI Key: WPHOWHZYEOSZIS-UHFFFAOYSA-N
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Patent
US05306849

Procedure details

0.8 g of anhydrous aluminium chloride was added to 50 g of 2,6-dimethylphenyl chloroformate and the mixture was heated to 200° C. at normal pressure. The evolution of carbon dioxide started above 180° C. and finished after 3.5 hours. The reaction mixture was then cooled, water was added, the organic phase was separated off, the aqueous phase was extracted with methylene chloride, the organic phase which had been separated off was combined with the methylene chloride phase and the combined phases were dried over sodium sulphate and distilled under vacuum. 2,6-Dimethylchlorobenzene was obtained in a yield of 64%.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-].[Cl-].ClC(O[C:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16])=O.C(=O)=O>O>[CH3:16][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]([CH3:15])[C:9]=1[Cl:1] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 g
Type
reactant
Smiles
ClC(=O)OC1=C(C=CC=C1C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
started above 180° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic phase which had been separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined phases were dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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